REACTION_CXSMILES
|
[Br:1][C:2]1[CH:15]=[CH:14][C:5]2[O:6][C:7]([CH3:13])([CH3:12])[CH:8]([CH3:11])[C:9](=O)[C:4]=2[CH:3]=1.[BH4-].[Na+].C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)C.C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:15]=[CH:14][C:5]2[O:6][C:7]([CH3:12])([CH3:13])[C:8]([CH3:11])=[CH:9][C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
407 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(OC(C(C2=O)C)(C)C)C=C1
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
61.4 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in diethyl ether
|
Type
|
WASH
|
Details
|
the mixture washed first with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (anhydrous magnesium sulphate)
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
to yield the crude alcohol
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
(with removal of water) for 2 hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
the solution was washed with aqueous sodium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (anhydrous magnesium sulphate)
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(OC(C(=C2)C)(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |